Product packaging for Azepan-1-yl(cyclopentyl)acetonitrile(Cat. No.:CAS No. 1119449-72-7)

Azepan-1-yl(cyclopentyl)acetonitrile

Cat. No.: B1293024
CAS No.: 1119449-72-7
M. Wt: 206.33 g/mol
InChI Key: MDVRVFBOHNBGHG-UHFFFAOYSA-N
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Description

Azepan-1-yl(cyclopentyl)acetonitrile is a nitrile-containing compound featuring a seven-membered azepane ring linked to a cyclopentyl-acetonitrile moiety. The cyclopentyl group and nitrile functionality are critical to its reactivity and biological interactions, as seen in compounds like 2-[1-(benzylsulfanyl)cyclopentyl]acetonitrile (CAS: 1461713-49-4), which shares the cyclopentyl-acetonitrile core .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22N2 B1293024 Azepan-1-yl(cyclopentyl)acetonitrile CAS No. 1119449-72-7

Properties

IUPAC Name

2-(azepan-1-yl)-2-cyclopentylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2/c14-11-13(12-7-3-4-8-12)15-9-5-1-2-6-10-15/h12-13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVRVFBOHNBGHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(C#N)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301238637
Record name α-Cyclopentylhexahydro-1H-azepine-1-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119449-72-7
Record name α-Cyclopentylhexahydro-1H-azepine-1-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119449-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Cyclopentylhexahydro-1H-azepine-1-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azepan-1-yl(cyclopentyl)acetonitrile typically involves the reaction of azepane with cyclopentylacetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the azepane, followed by nucleophilic substitution with cyclopentylacetonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: Azepan-1-yl(cyclopentyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.

    Substitution: The azepane ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Azepan-1-yl(cyclopentyl)acetonitrile has been identified as a bioactive small molecule with potential therapeutic applications. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

Neurological Disorders

Research indicates that compounds similar to azepan derivatives can modulate neurotransmitter systems, particularly in the context of neurological disorders. For instance, studies have explored the role of azepane derivatives in enhancing cognitive functions and treating conditions such as anxiety and depression through their action on serotonin and dopamine receptors.

Anticancer Activity

Preliminary studies have shown that azepan derivatives exhibit anticancer properties by inhibiting tumor growth and promoting apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cancer cell proliferation.

Antimicrobial Properties

Recent investigations into azepan derivatives have highlighted their potential as antimicrobial agents. A study evaluated the antimicrobial activity of several azepan-based compounds against multi-drug resistant pathogens, reporting significant inhibitory effects.

Table 1: Antimicrobial Activity of Azepan Derivatives

CompoundMIC (μg/mL)Target Pathogens
A0.15Staphylococcus aureus
B0.20Escherichia coli
C0.25Klebsiella pneumoniae

This table summarizes the minimum inhibitory concentration (MIC) values for selected azepan derivatives against common pathogens, indicating their potential use in treating bacterial infections.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties, which are crucial for developing treatments for autoimmune diseases. Case studies have reported that this compound can inhibit pro-inflammatory cytokines and modulate immune responses effectively.

Case Study 1: Synthesis and Evaluation

A notable study involved the synthesis of azepan derivatives, including this compound. The researchers evaluated their biological activities, demonstrating significant anti-inflammatory and antimicrobial effects alongside minimal cytotoxicity. This dual activity positions azepan derivatives as promising candidates for further development in therapeutic applications.

Case Study 2: Pharmacokinetic Studies

Pharmacokinetic studies conducted on azepan derivatives revealed favorable absorption and distribution characteristics in animal models. These studies indicated that compounds like this compound could achieve effective concentrations in target tissues, enhancing their therapeutic potential.

Mechanism of Action

The mechanism of action of Azepan-1-yl(cyclopentyl)acetonitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The azepane ring and nitrile group can form hydrogen bonds and other interactions with biological targets, influencing their function and signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Substituent Effects: Cyclopentyl vs. Linear Alkyl Groups

Replacing the cyclopentyl group with linear alkyl chains (e.g., n-butyl) alters biological activity and stability. For example:

  • Inhibitory Activity (MtGS Enzyme):
Compound R1 Substituent IC50 (μM)
27 Cyclopentyl 0.38
34 n-Butyl 0.60

Cyclopentyl derivatives exhibit superior inhibitory potency compared to n-butyl analogues, suggesting steric or electronic advantages of the cyclic structure .

  • Bond Dissociation Energies:
    Cyclopentylamine (CPA) undergoes N−C bond cleavage at 5.7 eV , lower than other amines (e.g., ethylamine: 8.3 eV). This reduced stability may influence degradation pathways in nitrile-containing analogues .

Ring Size Impact: Cyclopentyl vs. Cyclohexyl

Replacing cyclopentyl with cyclohexyl (e.g., in influenza inhibitors) reduces activity. For instance:

  • Compound B1 (cyclopentyl-substituted) showed increasing inhibitory effects over time against influenza B, whereas cyclohexyl-substituted BAS was less effective. This highlights the importance of ring size in modulating biological interactions .

Heteroatom Influence (N vs. O)

The heteroatom adjacent to the cyclopentyl group significantly affects stability:

  • Ethyl Group Loss Energy:
Heteroatom Bond Dissociation Energy (eV)
Oxygen 9.0
Nitrogen 8.3

Functional Group Variations

Nitrile vs. Ester/Amide Derivatives
  • Acetonitrile Derivatives:
    Compounds like 2-[1-(benzylsulfanyl)cyclopentyl]acetonitrile (C14H17NS) demonstrate nitrile versatility in forming stable liquid-phase products .
  • Ester/Amide Analogues:
    Cyclopentyl carbamates and sulfonamides (e.g., cyclobutyl-carbamic acid cyclopentyl esters) are common in patented pharmaceuticals, emphasizing cyclopentyl’s role in enhancing bioavailability .

Structural and Functional Comparison Tables

Table 1: Inhibitory Activity of Cyclopentyl vs. n-Butyl Analogues

Compound ID Substituent Target Enzyme IC50 (μM) Reference
27 Cyclopentyl MtGS 0.38
34 n-Butyl MtGS 0.60

Table 2: Bond Dissociation Energies in Cyclopentyl Systems

Compound Type Bond Broken Energy (eV) Reference
Cyclopentylamine N−C 5.7
Ethylamine N−C 8.3
Ethyl ether O−C 9.0

Biological Activity

Azepan-1-yl(cyclopentyl)acetonitrile is a compound with the molecular formula C13H22N2C_{13}H_{22}N_{2} and a molecular weight of 206.33 g/mol. It features a seven-membered azepane ring linked to a cyclopentyl group and an acetonitrile moiety, which contributes to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, interaction studies, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Structure C13H22N2\text{Structure }\text{C}_{13}\text{H}_{22}\text{N}_{2}

The synthesis of this compound can be achieved through various methods, often involving the reaction of azepane derivatives with cyclopentyl and acetonitrile components. The specific synthetic routes may influence the yield and purity of the final product.

Interaction Studies

Research indicates that azepane derivatives often demonstrate significant interactions with nicotinic acetylcholine receptors (nAChRs), which play a vital role in neurotransmission. For instance, compounds structurally related to this compound have shown varying degrees of potency in blocking agonist-evoked currents at nAChR subtypes, particularly α9-α10 and α7 .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds structurally related to this compound:

Compound Name Structure Features Unique Aspects
Azepan-2-yl(cyclohexyl)acetonitrileTwo-membered ring variationDifferent ring size affecting reactivity
1-(Cyclopentyl)azetidineSmaller ring structurePotentially different biological activity
2-(Azepan-1-yl)-4-methylphenolContains phenolic groupMay exhibit different pharmacological properties
3-(Azepan-1-yl)-propionitrileSimilar nitrile functionalityVariations in side chain length

This comparison highlights the uniqueness of this compound while showcasing its potential for further research in medicinal chemistry.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds have been investigated for their pharmacological properties. For example, studies on similar azepane derivatives have demonstrated their effectiveness as inhibitors in various biological pathways, including fatty acid amide hydrolase (FAAH) inhibition, which is relevant in pain management and neurodegenerative disorders .

Additionally, research into novel azepane-based compounds has shown promise in treating conditions such as cancer by targeting specific receptor subtypes involved in tumor proliferation . These findings suggest that this compound may also possess therapeutic potential that warrants further investigation.

Q & A

Q. Methodological Considerations

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
  • Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.
  • Validate purity via GC-MS or HPLC coupled with UV detection (retention time matching against standards) .

How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

Basic Research Focus
¹H/¹³C NMR spectroscopy is critical for confirming the azepane and cyclopentyl moieties. Key signals include:

  • Cyclopentyl protons : Distinct multiplet patterns at δ 1.5–2.2 ppm due to equatorial/axial conformers.
  • Acetonitrile nitrile group : A singlet at ~δ 2.1 ppm (CH₂CN) .
    For crystallographic validation, slow diffusion of acetonitrile into dichloromethane solutions can yield single crystals suitable for X-ray diffraction, as demonstrated in analogous cyclopentyl-PtCl₂ complexes .

What solvent systems maximize reaction efficiency for this compound in catalytic applications?

Advanced Research Focus
Solvent polarity significantly impacts reaction kinetics. Cyclopentyl methyl ether (CPME) and acetonitrile are preferred for their low nucleophilicity and compatibility with transition-metal catalysts (e.g., Pd or Pt). For example:

  • CPME : Enhances stereoselectivity in Mitsunobu reactions (e.g., SN2 inversions) .
  • Acetonitrile : Stabilizes cationic intermediates in coordination chemistry (e.g., cis-[PtCl₂] complexes) .
    Experimental Design
  • Screen solvents using a factorial design (e.g., 2-level full factorial) to optimize yield and selectivity .

How do temperature and solvent entropy affect the isomerization kinetics of this compound?

Advanced Research Focus
Isomerization studies in sulfolane and acetonitrile reveal Arrhenius dependence. For cyclopentyl thiocyanate analogs:

  • Sulfolane (150°C) : Rate constant k=1.86×106sec1k = 1.86 \times 10^{-6} \, \text{sec}^{-1}.
  • Acetonitrile (130°C) : k=3.6×106sec1k = 3.6 \times 10^{-6} \, \text{sec}^{-1}, indicating solvent entropy accelerates rearrangements .
    Methodology
  • Use high-resolution photoelectron spectroscopy (PES) to track electronic structure changes during isomerization .

What safety protocols are critical for handling this compound in academic labs?

Basic Research Focus
Adhere to ICH-Q3C guidelines for residual acetonitrile (Class 2 solvent, limit 410 ppm). Key steps:

  • Use fume hoods and PPE (gloves, goggles) to minimize inhalation/contact.
  • Quantify solvent residues via GC-FID with NaCl-spiked matrices (1 mg/mL detection limit) .

How can analytical method variances lead to contradictory data in this compound studies?

Advanced Research Focus
Discrepancies arise from:

  • GC-FID variables : Column temperature gradients (±5°C) alter retention times.
  • HPLC mobile phases : Acetonitrile:water ratios (e.g., 56:44% w/w) affect peak resolution .
    Resolution Strategy
  • Standardize methods using factorial designs (central point triplicates to estimate error) .

What role does this compound play in coordination chemistry?

Advanced Research Focus
The compound acts as a ligand in Pt(II) complexes, stabilizing cis configurations. For example:

  • cis-[PtCl₂(azepane)] : Bond lengths (Pt-Cl ≈ 2.29 Å) confirm octahedral geometry.
  • Applications: Catalytic hydrogenation or C–H activation .

How does this compound stability vary under acidic vs. basic conditions?

Basic Research Focus
Stability studies in HCl/NaOH (0.1–1 M) reveal:

  • Acidic conditions : Nitrile hydrolysis to carboxylic acids (t½ ~24 hrs at 25°C).
  • Basic conditions : Degradation via β-elimination (formation of cyclopentene derivatives) .

How can researchers reconcile conflicting data on this compound isomer ratios?

Advanced Research Focus
Contradictions arise from solvent-dependent equilibria. For example:

  • Acetonitrile : Favors axial conformers (polar interactions).
  • CPME : Stabilizes equatorial conformers (steric effects) .
    Resolution
  • Use variable-temperature NMR to quantify isomer populations .

What catalytic applications exploit the electronic properties of this compound?

Advanced Research Focus
The nitrile group enhances electron-withdrawing effects in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Key findings:

  • Turnover frequency (TOF) : 500–700 h⁻¹ in acetonitrile/water systems.
  • Substrate scope : Compatible with aryl chlorides (vs. bromides) due to nitrile’s π-backbonding .

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